1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid
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Overview
Description
1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid typically involves the reaction of 5-chlorobenzo[d]oxazole with piperidine-4-carboxylic acid under specific reaction conditions. The synthetic route may include steps such as chlorination, cyclization, and carboxylation. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid can be compared with other benzoxazole derivatives, such as:
2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescent properties and used in optical applications.
2-(4-Aminophenyl)benzoxazole: Studied for its potential anticancer activity.
2-(2-Chlorophenyl)benzoxazole: Investigated for its antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-1-2-11-10(7-9)15-13(19-11)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCRCVLSBGYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587988 |
Source
|
Record name | 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-51-0 |
Source
|
Record name | 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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